molecular formula C18H18F2N2O4S B7698665 N-(2-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide

N-(2-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No. B7698665
M. Wt: 396.4 g/mol
InChI Key: PTTAEKRIXRLKRF-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, commonly known as BPPB, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPPB belongs to a class of compounds known as sulfonylbenzamides, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of BPPB is not fully understood. However, it has been suggested that BPPB inhibits the activity of several enzymes, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are enzymes that regulate gene expression, and their inhibition has been found to induce apoptosis in cancer cells. HSP90 is a chaperone protein that is involved in the folding and stabilization of several oncogenic proteins. Inhibition of HSP90 has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPPB has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the replication of the hepatitis C virus. Additionally, BPPB has been found to inhibit the activity of HDACs and HSP90, which are involved in the regulation of gene expression and the folding and stabilization of oncogenic proteins, respectively.

Advantages and Limitations for Lab Experiments

BPPB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. Additionally, BPPB has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, BPPB also has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of BPPB is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for the study of BPPB. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and hepatitis C. Additionally, further studies are needed to elucidate the mechanism of action of BPPB and to identify its molecular targets. Finally, the development of analogs of BPPB with improved pharmacokinetic properties and reduced cytotoxicity could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of BPPB involves the reaction of 2-bromobenzoyl chloride with 4-methoxy-3-(pyrrolidine-1-sulfonyl)aniline in the presence of a base. The reaction yields BPPB as a white solid with a purity of over 99%. The synthesis of BPPB has been optimized to produce high yields and purity, making it suitable for further research.

Scientific Research Applications

BPPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. BPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, BPPB has been found to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c1-26-16-7-4-12(10-17(16)27(24,25)22-8-2-3-9-22)18(23)21-15-6-5-13(19)11-14(15)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTAEKRIXRLKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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